Cas no 49787-37-3 (1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one)

1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one is a specialized indole derivative characterized by its hydroxy and methoxy functional groups at the 3- and 5-positions, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which may serve as a precursor or intermediate in the development of bioactive molecules. The presence of both electron-donating and hydrogen-bonding substituents enhances its reactivity and potential for selective modifications. Its well-defined molecular structure allows for precise applications in medicinal chemistry, particularly in the study of indole-based scaffolds. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one structure
49787-37-3 structure
Product Name:1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one
CAS No:49787-37-3
MF:C11H11NO3
MW:205.209943056107
MDL:MFCD22045812
CID:1113034
PubChem ID:57678937
Update Time:2025-10-29

1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-hydroxy-5-methoxy-1H-indol-1-yl)-Ethanone
    • 1-(3-hydroxy-5-methoxyindol-1-yl)ethanone
    • 1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one
    • MDL: MFCD22045812
    • Inchi: 1S/C11H11NO3/c1-7(13)12-6-11(14)9-5-8(15-2)3-4-10(9)12/h3-6,14H,1-2H3
    • InChI Key: PZXOWEYOGUQVBZ-UHFFFAOYSA-N
    • SMILES: OC1=CN(C(C)=O)C2C=CC(=CC=21)OC

1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H950248-5mg
1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one
49787-37-3
5mg
$ 50.00 2022-06-04
TRC
H950248-10mg
1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one
49787-37-3
10mg
$ 70.00 2022-06-04
TRC
H950248-50mg
1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one
49787-37-3
50mg
$ 295.00 2022-06-04
Chemenu
CM242248-1g
1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one
49787-37-3 95%+
1g
$948 2024-07-16
Enamine
EN300-208858-0.05g
1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one
49787-37-3 95%
0.05g
$229.0 2023-09-16
Enamine
EN300-208858-0.1g
1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one
49787-37-3 95%
0.1g
$342.0 2023-09-16
Enamine
EN300-208858-0.25g
1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one
49787-37-3 95%
0.25g
$487.0 2023-09-16
Enamine
EN300-208858-0.5g
1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one
49787-37-3 95%
0.5g
$768.0 2023-09-16
Enamine
EN300-208858-1.0g
1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one
49787-37-3 95%
1g
$0.0 2023-06-08
Enamine
EN300-208858-2.5g
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49787-37-3 95%
2.5g
$1931.0 2023-09-16

Additional information on 1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one

Introduction to 1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one (CAS No. 49787-37-3)

1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one, also known by its CAS number 49787-37-3, is a compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural and functional properties. This compound belongs to the class of indole derivatives and has been the subject of numerous studies aimed at elucidating its potential therapeutic applications and biological activities.

The chemical structure of 1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one features a substituted indole ring with a hydroxyl group at the 3-position and a methoxy group at the 5-position, attached to an acetone moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable subject for research in various scientific disciplines.

In recent years, there has been a growing interest in the study of indole derivatives due to their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. 1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one has been shown to exhibit potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. These findings have significant implications for the development of novel therapeutic agents for conditions characterized by oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

One of the key areas of research involving 1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one is its potential as an anti-inflammatory agent. Inflammatory responses are central to many diseases, and compounds that can effectively modulate these responses are highly sought after. Studies have demonstrated that 1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions like arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory and antioxidant properties, 1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one has also shown promise in neuroprotective applications. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function, often associated with oxidative stress and inflammation. Research has indicated that 1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one can protect neurons from oxidative damage and reduce neuroinflammation, making it a potential candidate for the development of neuroprotective drugs.

The pharmacological profile of 1-(3-hydroxy-5-methoxy-1H-indol-1-y l)ethan - 1 - one is further enhanced by its favorable pharmacokinetic properties. Studies have shown that it exhibits good oral bioavailability and a favorable safety profile, which are crucial factors for its potential use as a therapeutic agent. These characteristics make it an attractive candidate for preclinical and clinical development.

In conclusion, 1-(3-hydroxy - 5 - methoxy - 1 H - indol - 1 - yl ) ethan - 1 - one (CAS No . 49787 - 37 - 3) is a promising compound with a wide range of biological activities. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a valuable subject for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic applications, this compound holds significant promise for addressing various health conditions characterized by oxidative stress and inflammation.

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